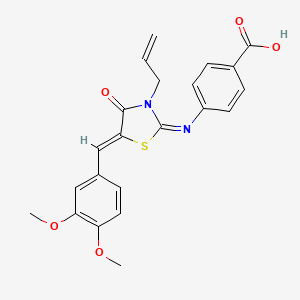

4-((E)-((Z)-3-烯丙基-5-(3,4-二甲氧基苄亚基)-4-氧代噻唑烷-2-亚基)氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

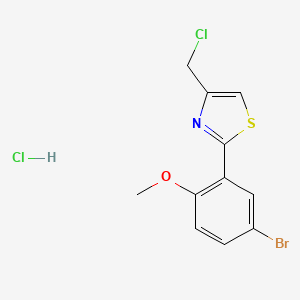

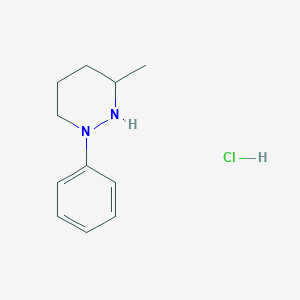

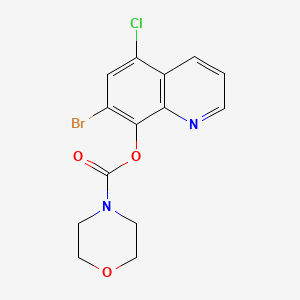

The compound is a complex organic molecule that includes a benzoic acid moiety (a benzene ring with a carboxylic acid group), an allyl group (a carbon chain that includes a carbon-carbon double bond), and a thiazolidine ring (a five-membered ring containing nitrogen and sulfur). It also includes multiple functional groups such as amine, carboxylic acid, and ether .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions like condensation, substitution, or addition reactions. For example, 4-Aminobenzoic acid, a simpler compound, is prepared mainly by two routes: Reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Unfortunately, specific 3D structure data for this compound is not available .Chemical Reactions Analysis

The compound, due to its multiple functional groups, could participate in a variety of chemical reactions. For example, the carboxylic acid group could undergo reactions like esterification or amide formation. The amine group could participate in reactions like acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like carboxylic acid and amine would likely make it polar and potentially soluble in polar solvents .科学研究应用

Antimicrobial Properties

Para-aminobenzoic acid and its derivatives have been studied for their antimicrobial effects. Researchers have synthesized Schiff bases by combining PABA with various aromatic aldehydes, such as salicylaldehydes and 5-nitrofurfural, via imine bonds. These Schiff bases were then screened for their potential antimicrobial activity . Notable findings include:

Cytotoxicity in Cancer Cells

Certain Schiff bases derived from PABA have been investigated for their cytotoxic effects on cancer cells. Notably, they exhibit significant cytotoxicity against the HepG2 cancer cell line, with an IC50 value of ≥ 15.0 µM .

Dermatologic Applications

Potassium 4-aminobenzoate (a derivative of PABA) is used in dermatology for the treatment of conditions such as scleroderma, dermatomyositis, and Peyronie’s disease .

Plant Growth Modulation and Pathogen Resistance

In agriculture, PABA has shown promise as a plant growth modulator and promoter of resistance against bacterial and viral pathogens in plants .

Potential Antiviral Activity

While not directly related to PABA itself, benzoic acid derivatives (including PABA analogs) have been explored for antiviral activity. For instance, one study found that a benzoic acid derivative called NC-5 exhibited mild neuraminidase inhibition, suggesting its potential use in treating drug-resistant viral infections .

Conclusion

Para-aminobenzoic acid and its derivatives offer a fascinating array of applications across various fields. From antimicrobial effects to potential antiviral activity, these compounds continue to be a subject of scientific interest and exploration. Researchers can further fine-tune their bioactivities by modifying the aldehydes used for derivatization .

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to benzoic acid derivatives

Mode of Action

Based on its structural similarity to 4-aminobenzoic acid (paba), it might interfere with the synthesis of folic acid in bacteria, yeasts, and plants . This could potentially inhibit the growth of these organisms. More research is needed to confirm this hypothesis and to understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The compound might affect the folic acid synthesis pathway, given its structural similarity to PABA . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA By inhibiting folic acid synthesis, the compound could potentially disrupt DNA replication in certain organisms.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s activity might be affected by the pH of its environment, as is the case with many other benzoic acid derivatives . Additionally, the compound’s stability could be influenced by temperature and light exposure. More research is needed to understand how these and other environmental factors influence the compound’s action.

安全和危害

未来方向

属性

IUPAC Name |

4-[[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c1-4-11-24-20(25)19(13-14-5-10-17(28-2)18(12-14)29-3)30-22(24)23-16-8-6-15(7-9-16)21(26)27/h4-10,12-13H,1,11H2,2-3H3,(H,26,27)/b19-13-,23-22? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKDHPFOXCWTGT-YDOFSLMMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((E)-((Z)-3-allyl-5-(3,4-dimethoxybenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B3018151.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B3018158.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B3018167.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)

![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B3018171.png)

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)